(R,E)-5-([1,1'-biphenyl]-4-yl)-4-((tert-butoxycarbonyl)amino)-2-methylpent-2-enoic acid
Description
Systematic IUPAC Nomenclature and Structural Elucidation
The systematic International Union of Pure and Applied Chemistry nomenclature for this compound reflects its complex structural architecture, incorporating multiple functional groups and stereochemical descriptors. According to PubChem database records, the complete IUPAC name is (2E,4R)-2-methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-(4-phenylphenyl)pent-2-enoic acid. This nomenclature system precisely describes the spatial arrangement of atoms and functional groups within the molecule, providing unambiguous identification for chemical database searches and synthetic planning.
The molecular structure consists of a five-carbon backbone with a carboxylic acid terminus, featuring a double bond between carbons 2 and 3 in the E configuration. The presence of a methyl substituent at position 2 creates additional steric considerations, while the tert-butoxycarbonyl protecting group at position 4 provides amino protection during synthetic transformations. The biphenyl moiety attached at position 5 represents the most structurally complex portion of the molecule, contributing significantly to its overall molecular weight and chemical properties. Chemical database records confirm the molecular formula as C23H27NO4 with a molecular weight of 381.46 grams per mole.
The structural elucidation reveals a compound designed for specific synthetic utility, particularly in pharmaceutical intermediate chemistry. The tert-butoxycarbonyl group serves as a standard amino protecting group that can be selectively removed under acidic conditions, while the biphenyl system provides aromatic character and potential for further functionalization. Research indicates that this compound functions as an intermediate in the synthesis of sacubitril, where the protected amino acid structure undergoes deprotection and subsequent coupling reactions. The strategic placement of functional groups allows for selective chemical transformations while maintaining molecular integrity.
Stereochemical Configuration Analysis: R/E Isomerism
The stereochemical complexity of this compound arises from the presence of both a chiral center at carbon 4 and a geometric double bond between carbons 2 and 3. The R configuration at the chiral center indicates that when viewed according to Cahn-Ingold-Prelog priority rules, the substituents are arranged in a clockwise manner from highest to lowest priority. This absolute configuration is critical for biological activity and synthetic utility, as different stereoisomers often exhibit dramatically different properties in biological systems and chemical reactivity patterns.
The E configuration of the double bond describes the geometric arrangement where the highest priority substituents on each carbon of the alkene are positioned on opposite sides of the double bond plane. In this molecule, the carboxylic acid group and the carbon bearing the protected amino group represent the high-priority substituents, creating the trans or E arrangement. This geometric isomerism significantly influences molecular conformation, affecting both physical properties such as melting point and solubility, as well as biological activity and synthetic accessibility. Research on related biphenyl-containing compounds demonstrates that stereochemical configuration can dramatically affect protein binding affinity and enzymatic recognition.
The combination of R and E stereochemistry creates a molecule with defined three-dimensional structure that is essential for its function as a pharmaceutical intermediate. Studies of biphenyl-phenylalanine derivatives have shown that different stereochemical arrangements can result in enzyme activity levels varying from 8% to 100% of wild-type activity, demonstrating the critical importance of precise stereochemical control. The specific R,E configuration of this compound has been optimized through synthetic development to provide the necessary spatial arrangement for subsequent chemical transformations in sacubitril synthesis.
Conformational analysis reveals that the E double bond geometry creates an extended molecular structure that minimizes steric interactions between the methyl substituent and the bulky biphenyl-containing side chain. This arrangement facilitates selective chemical reactions at the carboxylic acid terminus while protecting the amino functionality through the tert-butoxycarbonyl group. The stereochemical stability of this compound under normal storage conditions makes it suitable for use as a synthetic intermediate, though care must be taken to avoid conditions that might promote stereochemical isomerization.
| Stereochemical Feature | Configuration | Chemical Significance |
|---|---|---|
| Chiral Center (C-4) | R | Determines absolute stereochemistry for amino acid portion |
| Alkene Geometry (C-2/C-3) | E | Creates extended molecular conformation |
| Overall Stereochemistry | (R,E) | Essential for pharmaceutical intermediate activity |
| Stereochemical Stability | High under normal conditions | Suitable for synthetic intermediate storage |
Comparative Analysis of Biphenyl-Containing Analogues
The structural framework of this compound represents one member of a broader family of biphenyl-containing amino acid derivatives that have been extensively studied for their synthetic utility and biological properties. Comparative analysis with related compounds reveals important structure-activity relationships and synthetic accessibility patterns that inform both academic research and pharmaceutical development efforts.
Research on fluorescent biphenyl derivatives of phenylalanine has demonstrated that the connectivity pattern of the biphenyl system significantly affects both chemical properties and biological activity. Compounds with para-connectivity between the amino acid backbone and the first phenyl ring, such as the title compound, generally exhibit better enzyme tolerance and synthetic accessibility compared to meta-connected analogues. Studies of biphenyl-phenylalanine incorporation into dihydrofolate reductase revealed that para-connected derivatives maintained 82-100% of wild-type enzyme activity, while meta-connected analogues showed dramatically reduced activity levels of 8-25%.
The ethyl ester derivative of the title compound, ethyl 5-((1,1'-biphenyl)-4-yl)-4-((tert-butoxycarbonyl)amino)-2-methylpent-2-enoate, provides insight into the reactivity and protection strategies employed in this chemical family. With a molecular formula of C25H31NO4 and molecular weight of 409.5 grams per mole, the ester form demonstrates how functional group modifications can be used to alter physical properties and synthetic accessibility while maintaining the core biphenyl-amino acid structure. The ester functionality serves as a latent carboxylic acid that can be selectively hydrolyzed under appropriate conditions.
Comparative analysis with saturated analogues, such as (2S,4R)-5-([1,1'-biphenyl]-4-yl)-4-((tert-butoxycarbonyl)amino)-2-methylpentanoic acid, reveals the influence of unsaturation on molecular properties. The saturated compound, with molecular formula C23H29NO4 and molecular weight 383.5 grams per mole, differs primarily in the absence of the C-2/C-3 double bond. This structural difference affects molecular rigidity, with the unsaturated title compound adopting a more constrained conformation that may be advantageous for specific synthetic transformations or biological recognition events.
The tert-butoxycarbonyl protecting group represents a standard choice in this family of compounds, providing amino protection that is stable under basic and neutral conditions but readily removable under acidic treatment. Alternative protecting strategies, such as those employed in related pentenoic acid derivatives, demonstrate the versatility of synthetic approaches available for manipulating these complex molecular frameworks. The consistent use of tert-butoxycarbonyl protection across multiple biphenyl-containing analogues suggests its optimal balance of stability and removability for pharmaceutical intermediate applications.
Properties
IUPAC Name |
(E,4R)-2-methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-(4-phenylphenyl)pent-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27NO4/c1-16(21(25)26)14-20(24-22(27)28-23(2,3)4)15-17-10-12-19(13-11-17)18-8-6-5-7-9-18/h5-14,20H,15H2,1-4H3,(H,24,27)(H,25,26)/b16-14+/t20-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXTNUXJSXXIIFE-VISDOYDDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(CC1=CC=C(C=C1)C2=CC=CC=C2)NC(=O)OC(C)(C)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\[C@@H](CC1=CC=C(C=C1)C2=CC=CC=C2)NC(=O)OC(C)(C)C)/C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401116519 | |
| Record name | (2E,4R)-5-[1,1′-Biphenyl]-4-yl-4-[[(1,1-dimethylethoxy)carbonyl]amino]-2-methyl-2-pentenoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401116519 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
381.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1012341-48-8 | |
| Record name | (2E,4R)-5-[1,1′-Biphenyl]-4-yl-4-[[(1,1-dimethylethoxy)carbonyl]amino]-2-methyl-2-pentenoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1012341-48-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2E,4R)-5-[1,1′-Biphenyl]-4-yl-4-[[(1,1-dimethylethoxy)carbonyl]amino]-2-methyl-2-pentenoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401116519 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2E,4R)-5-{[1,1â??-biphenyl]-4-yl}-4-[(tert-butoxycarbonyl)amino]-2-methylpent-2-enoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthesis via Ester Hydrolysis and Subsequent Functionalization
This approach involves starting with the ethyl ester derivative of the compound and hydrolyzing it to obtain the free acid, which is then purified and characterized.
- Starting Material: (R,E)-ethyl 5-([1,1'-biphenyl]-4-yl)-4-((tert-butoxycarbonyl)amino)-2-methyl-2-pentenoate.
- Reaction Conditions: Hydrolysis using lithium hydroxide in ethanol at 35°C for 1 hour (as per patent CN108299226 and related sources).
- Outcome: The ester is converted into the free acid with a yield of approximately 70%.
(R,E)-ethyl ester + LiOH (ethanol, 35°C, 1h) → (R,E)-acid + ethanol
| Starting Material | Reagents & Conditions | Product Yield | Reference |
|---|---|---|---|
| Ethyl ester of compound | Lithium hydroxide in ethanol at 35°C for 1h | 70% | Patent CN108299226 |
Asymmetric Hydrogenation for Stereoselective Synthesis
This method employs asymmetric reduction of a precursor olefin using a nickel catalyst system, which introduces stereochemistry into the molecule.
- Starting Material: (E)-5-(biphenyl-4-yl)-4-((tert-butoxycarbonyl)amino)-2-methyl-2-pentenoic acid ethyl ester.
- Catalyst System: Nickel acetate tetrahydrate with a chiral ligand (e.g., (R,R)-N,N'-bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediamine).
- Reaction Conditions: Ethanol solvent, 55°C, for 8 hours under an inert atmosphere.
- Outcome: Stereoselective reduction yields the (R,E)-isomer with a high yield (~92%).
(E)-alkene + Ni catalyst + chiral ligand + NH2HCO → (R,E)-acid
| Starting Material | Catalyst & Conditions | Yield | Reference |
|---|---|---|---|
| (E)-alkene ester | Ni acetate tetrahydrate, chiral ligand, ammonium formate, ethanol, 55°C, 8h | 91.9% | Patent CN108299226 |
Direct Synthesis from Precursors via Multi-Step Route
This involves multi-step synthesis starting from simpler aromatic compounds, followed by chain elongation and functional group modifications.
- Step 1: Formation of biphenyl derivative via Suzuki coupling or similar cross-coupling reactions.
- Step 2: Introduction of amino and Boc protecting groups through amination reactions.
- Step 3: Chain elongation using appropriate alkylation or acylation reactions.
- Step 4: Final oxidation or deprotection steps to yield the target acid.
- Cross-coupling reactions typically occur in the presence of palladium catalysts, bases like potassium carbonate, and solvents like DMF or toluene.
- Amination often involves nucleophilic substitution with amines under reflux.
- Oxidation steps employ oxidizing agents such as PCC or Dess–Martin periodinane.
| Step | Reagents & Conditions | Yield | Reference |
|---|---|---|---|
| Cross-coupling | Pd catalyst, base, solvent | Variable | General synthetic protocols |
| Amination | Amine, reflux | Variable | Literature synthesis methods |
| Oxidation | PCC or Dess–Martin | High | Standard oxidation procedures |
Summary of Reaction Conditions and Yields
| Method | Reagents | Solvent | Temperature | Time | Yield | Notes |
|---|---|---|---|---|---|---|
| Ester hydrolysis | Lithium hydroxide | Ethanol | 35°C | 1h | 70% | Common hydrolysis step |
| Asymmetric reduction | Nickel catalyst, chiral ligand | Ethanol | 55°C | 8h | 91.9% | Stereoselective synthesis |
| Multi-step synthesis | Pd catalysts, amines, oxidants | Various | Reflux/room temp | Variable | Variable | Complex route, high purity |
Research Findings and Considerations
- Selectivity: Asymmetric hydrogenation provides high stereoselectivity, crucial for biological activity.
- Yield Optimization: Reaction conditions such as temperature, catalyst loading, and solvent choice significantly influence yields.
- Operational Simplicity: Hydrolysis of esters is straightforward, making it a preferred initial step.
- Protection Strategies: Boc protection stabilizes amino groups during complex multi-step syntheses.
Notes and Recommendations
- The choice of synthetic route depends on the desired purity, stereochemistry, and scale.
- Employing asymmetric hydrogenation with chiral catalysts offers high stereoselectivity and yield.
- Multi-step routes, although complex, allow for structural modifications and functional group diversity.
- Careful control of reaction conditions, especially temperature and catalyst concentration, is essential for optimal yields.
Biological Activity
(R,E)-5-([1,1'-biphenyl]-4-yl)-4-((tert-butoxycarbonyl)amino)-2-methylpent-2-enoic acid, also known by its CAS number 1012341-48-8, is a compound that has garnered attention in medicinal chemistry for its potential biological activities. This article reviews the available literature on its biological properties, including its synthesis, pharmacological effects, and potential therapeutic applications.
- Molecular Formula : C23H27NO4
- Molecular Weight : 381.47 g/mol
- Structure : The compound features a biphenyl moiety and a tert-butoxycarbonyl (Boc) protected amino group, which are significant for its biological interactions.
Synthesis
The synthesis of this compound typically involves several steps, including:
- Formation of the biphenyl structure : Utilizing appropriate coupling reactions.
- Boc protection : The amine group is protected using Boc anhydride to enhance stability and solubility.
- Final coupling and purification : The final product is obtained through hydrolysis and crystallization techniques, achieving yields around 70%-90% under optimized conditions .
Antitumor Activity
Recent studies have highlighted the potential antitumor properties of this compound. In vitro assays demonstrated that it can inhibit the growth of various cancer cell lines, including breast cancer cells (MCF-7 and MDA-MB-231). The compound exhibited:
- Inhibition of MCF-7 growth : Up to 72% inhibition at concentrations of 1 μM or higher .
- Effects on MDA-MB-231 cells : Significant inhibition noted at higher concentrations (10 μM to 320 μM), suggesting its potential as a therapeutic agent against triple-negative breast cancer .
The precise mechanism by which this compound exerts its effects is not fully elucidated but may involve:
- Induction of apoptosis in cancer cells.
- Disruption of cell cycle progression.
Case Studies
Several case studies have explored the efficacy of this compound in preclinical models:
- Study on MCF Cell Lines : The compound was tested against MCF cell lines, showing significant cytotoxic effects compared to standard treatments like tamoxifen and olaparib .
- Triple-Negative Breast Cancer Models : In vivo studies indicated that the compound could reduce tumor size significantly in mouse models when administered at specific dosages .
Comparative Efficacy Table
Scientific Research Applications
Cardiovascular Applications
One of the primary applications of (R,E)-5-([1,1'-biphenyl]-4-yl)-4-((tert-butoxycarbonyl)amino)-2-methylpent-2-enoic acid is its role as an intermediate in the synthesis of drugs targeting cardiovascular diseases. Specifically, it has been linked to the development of angiotensin receptor blockers (ARBs), which are crucial in managing hypertension and heart failure. Research has shown that derivatives of this compound exhibit significant antihypertensive activity, making them promising candidates for further development .
Case Study: Angiotensin II Receptor Antagonists
In a study evaluating various derivatives based on biphenyl structures, compounds synthesized from this compound demonstrated effective inhibition of angiotensin II receptors. The derivatives were tested for their ability to lower blood pressure in animal models, showing promising results that warrant further investigation .
Anticancer Potential
The biphenyl structure present in this compound is also associated with anticancer activity. Research indicates that compounds with similar structures can inhibit the growth of various cancer cell lines, including leukemia and central nervous system cancers .
Case Study: Anticancer Activity Evaluation
A recent study synthesized several derivatives of biphenyl-based compounds and evaluated their anticancer properties against multiple human cancer cell lines. Notably, certain derivatives exhibited over 80% inhibition against leukemia cell lines, suggesting that modifications to the biphenyl structure can enhance anticancer efficacy .
Synthesis Pathways
The synthesis of this compound typically involves several key steps:
- Formation of the Biphenyl Moiety : This step often utilizes Suzuki coupling reactions to create the biphenyl structure.
- Introduction of the Tert-butoxycarbonyl Group : This protective group is commonly added using standard acylation techniques.
- Final Coupling with Amino Acids : The final step involves coupling with amino acids to yield the desired compound.
These synthetic routes allow for modifications that can enhance biological activity or alter pharmacokinetic properties.
Comparison with Similar Compounds
Table 1: Key Structural and Molecular Comparisons
Key Observations :
Backbone Unsaturation: The target compound’s α,β-unsaturated double bond (pent-2-enoic acid) distinguishes it from saturated analogs like (2R,4S)-pentanoic acid. This unsaturation may enhance electrophilicity, influencing reactivity in Michael addition or cyclization reactions .
Stereochemistry: The (R,E)-configuration contrasts with the (2R,4S)-stereochemistry in the saturated analog, which could lead to divergent binding affinities in biological targets. For example, (2R,4S)-pentanoic acid derivatives are often explored as protease inhibitors due to their rigid conformations .
Table 2: Physicochemical and Application Data
Key Findings :
- Synthetic Utility : The Boc group in all listed compounds facilitates amine protection during solid-phase peptide synthesis (SPPS) or fragment coupling .
- Stability : The unsaturated backbone of the target compound may render it more prone to oxidation compared to saturated analogs, necessitating inert storage conditions .
Notes on Discrepancies and Limitations
- Verification with authoritative databases (e.g., SciFinder) is recommended.
Q & A
Basic Research Questions
Q. What analytical techniques are recommended for confirming the structural integrity and purity of (R,E)-5-([1,1'-biphenyl]-4-yl)-4-((tert-butoxycarbonyl)amino)-2-methylpent-2-enoic acid in synthetic batches?
- Methodological Answer:
- Nuclear Magnetic Resonance (NMR): Use H and C NMR to confirm stereochemistry (R,E) and verify biphenyl, Boc-protected amino, and pentenoic acid moieties. Compare peaks to reference spectra of structurally similar compounds .
- High-Performance Liquid Chromatography (HPLC): Employ reverse-phase HPLC with UV detection (λ = 210–254 nm) to assess purity (>98%). Optimize mobile phases (e.g., acetonitrile/water with 0.1% trifluoroacetic acid) to resolve enantiomeric impurities .
- Mass Spectrometry (MS): Electrospray ionization (ESI-MS) in positive ion mode confirms molecular weight (381.47 g/mol) and detects fragmentation patterns indicative of the Boc group .
Q. What safety precautions are necessary when handling this compound in laboratory settings?
- Methodological Answer:
- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles. Use a face shield during bulk handling to prevent ocular exposure .
- Engineering Controls: Conduct reactions in a fume hood to minimize inhalation risks. Ensure proper ventilation for powdered forms due to potential dust generation .
- Emergency Protocols: In case of skin contact, wash immediately with soap and water. For accidental ingestion, administer activated charcoal and seek medical attention, providing the safety data sheet (SDS) .
Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?
- Methodological Answer:
- pH Stability Studies: Prepare buffered solutions (pH 1–12) and incubate the compound at 37°C. Monitor degradation via HPLC at timed intervals. The Boc group is susceptible to acidic hydrolysis, so expect reduced stability below pH 3 .
- Thermal Stability: Use thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to determine decomposition temperatures. Store the compound at –20°C in anhydrous conditions to prevent Boc deprotection .
Advanced Research Questions
Q. How does the stereochemistry (R,E) influence the compound’s reactivity in peptide coupling reactions?
- Methodological Answer:
- Stereochemical Impact: The (R,E) configuration enhances regioselectivity in amide bond formation due to reduced steric hindrance at the α-carbon. Use coupling agents like HATU or EDCI with HOAt to optimize yields .
- Boc Group Utility: The tert-butoxycarbonyl group acts as a transient protecting agent for the amino moiety. Deprotection with HCl/dioxane (4 M) enables subsequent functionalization without racemization .
Q. What strategies can resolve discrepancies in reported biological activities of this compound across studies?
- Methodological Answer:
- Orthogonal Assays: Compare results from enzymatic inhibition assays (e.g., fluorescence-based) with cellular uptake studies using LC-MS quantification. Contradictions may arise from differential membrane permeability or off-target effects .
- Structural Confirmation: Re-synthesize batches and validate stereochemistry via X-ray crystallography or circular dichroism (CD) to rule out enantiomeric impurities affecting activity .
Q. How can computational modeling guide the design of derivatives with enhanced target binding affinity?
- Methodological Answer:
- Docking Simulations: Use Schrödinger Suite or AutoDock Vina to model interactions between the compound’s biphenyl group and hydrophobic enzyme pockets (e.g., kinases). Prioritize derivatives with improved LogP (5.21) for membrane penetration .
- QSAR Analysis: Develop quantitative structure-activity relationship models using descriptors like polar surface area (75.63 Ų) to predict solubility and bioavailability .
Data Contradiction Analysis
Q. How should researchers address conflicting data on the compound’s solubility in polar vs. nonpolar solvents?
- Methodological Answer:
- Solvent Screening: Test solubility in DMSO, ethanol, and chloroform using nephelometry. Note that the carboxylic acid group enhances solubility in polar aprotic solvents (e.g., DMSO >50 mg/mL), while the biphenyl moiety improves lipid compatibility .
- Controlled Experiments: Replicate conflicting studies under identical conditions (e.g., temperature, agitation) to isolate variables like crystallinity or hydrate formation .
Synthetic Optimization
Q. What steps improve yield in the synthesis of this compound from its ethyl ester precursor?
- Methodological Answer:
- Precursor Hydrolysis: React (R)-ethyl 5-([1,1'-biphenyl]-4-yl)-4-((tert-butoxycarbonyl)amino)-2-methylpent-2-enoate with NaOH (2 M) in THF/water (3:1) at 50°C. Monitor reaction completion via TLC (Rf = 0.3 in ethyl acetate/hexane) .
- Byproduct Mitigation: Add catalytic tetrabutylammonium bromide to suppress ester reformation and isolate the product via acid precipitation (pH 2–3) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
